

Application Note: 1,1-Diethylcyclohexane as a Reference Compound in Fuel Blend Studies

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Compound of Interest

Compound Name: 1,1-Diethylcyclohexane

Cat. No.: B8509648

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This document provides detailed information on the application of **1,1-diethylcyclohexane** as a potential reference compound in fuel blend studies. It includes a summary of its physicochemical properties, protocols for key experimental procedures, and logical workflows for fuel characterization.

Introduction

1,1-Diethylcyclohexane is a cycloalkane with the chemical formula $C_{10}H_{20}$. Due to its stable saturated cyclic structure, it can be considered as a representative of the naphthenic class of hydrocarbons present in conventional and alternative fuels. Understanding the combustion properties of such compounds is crucial for developing and validating surrogate fuel models that accurately mimic the behavior of real-world complex fuels like gasoline, diesel, and jet fuel. This application note explores its potential use as a reference compound for calibrating analytical instrumentation and for comparative studies in fuel blend performance.

Physicochemical Properties

The fundamental properties of **1,1-diethylcyclohexane** are summarized in the table below. These characteristics are essential for understanding its behavior in fuel blends and for use in computational modeling of combustion processes.

Property	Value	Reference
Molecular Formula	C10H20	[1]
Molecular Weight	140.27 g/mol	[1]
Density	0.779 g/cm ³	
Boiling Point	169.51 °C at 760 mmHg	
Flash Point	45.316 °C	
Vapor Pressure	2.037 mmHg at 25 °C	

Combustion Properties

The suitability of a compound as a fuel component or reference material is largely determined by its combustion characteristics, primarily its octane and cetane numbers. While specific, experimentally determined Research Octane Number (RON), Motor Octane Number (MON), and Cetane Number (CN) for **1,1-diethylcyclohexane** are not readily available in the reviewed literature, the properties of related cycloalkanes can provide an estimate of its expected performance. Generally, alkylated cyclohexanes exhibit lower octane numbers than cyclohexane itself.

Compound	Research Octane Number (RON)	Motor Octane Number (MON)	Cetane Number (CN)
Cyclohexane	83	77	~20
Methylcyclohexane	75	71	~20
Ethylcyclohexane	~41-45	~38-40	~35.8
1,2-Dimethylcyclohexane	79.8	73.4	30.5
1,3-Dimethylcyclohexane	68.5	65.3	24.0
1,1-Diethylcyclohexane	Not Available	Not Available	Not Available

Note: The values for related compounds are sourced from various studies and should be used for comparative purposes only.

Experimental Protocols

Detailed methodologies for determining the key combustion properties of a fuel component are outlined below. These protocols are based on internationally recognized ASTM standards.

Protocol 1: Determination of Research Octane Number (RON)

Based on ASTM D2699

This method determines the knock characteristics of spark-ignition engine fuels under mild operating conditions.

Apparatus:

- Standard Cooperative Fuel Research (CFR) engine.
- Knock-detection instrumentation.
- Primary Reference Fuels (PRFs): Isooctane (RON = 100) and n-heptane (RON = 0).

Procedure:

- Engine Preparation: Warm up the CFR engine to the specified operating conditions (600 rpm engine speed, specific intake air temperature, and fixed spark timing).
- Sample Introduction: Operate the engine on the test sample (**1,1-diethylcyclohexane** or a blend containing it).
- Knock Intensity Measurement: Adjust the compression ratio of the engine until a standard level of knock intensity is observed and recorded.
- Reference Fuel Bracketing:

- Run the engine on a blend of PRFs with an octane number close to the expected RON of the sample.
- Adjust the PRF blend composition until its knock intensity matches that of the sample at the same compression ratio.
- Use two bracketing PRF blends, one with slightly higher and one with slightly lower knock intensity than the sample.
- RON Calculation: The RON of the sample is calculated by interpolation between the RONs of the two bracketing PRF blends.

Protocol 2: Determination of Cetane Number (CN)

Based on ASTM D613

This method covers the determination of the ignition quality of diesel fuels by comparing it to reference fuels in a standard CFR engine.

Apparatus:

- Standard Cooperative Fuel Research (CFR) diesel engine with a variable compression ratio.
- Ignition delay measurement instrumentation.
- Primary Reference Fuels: n-hexadecane (cetane, CN = 100) and 2,2,4,4,6,8,8-heptamethylnonane (HMN, CN = 15).

Procedure:

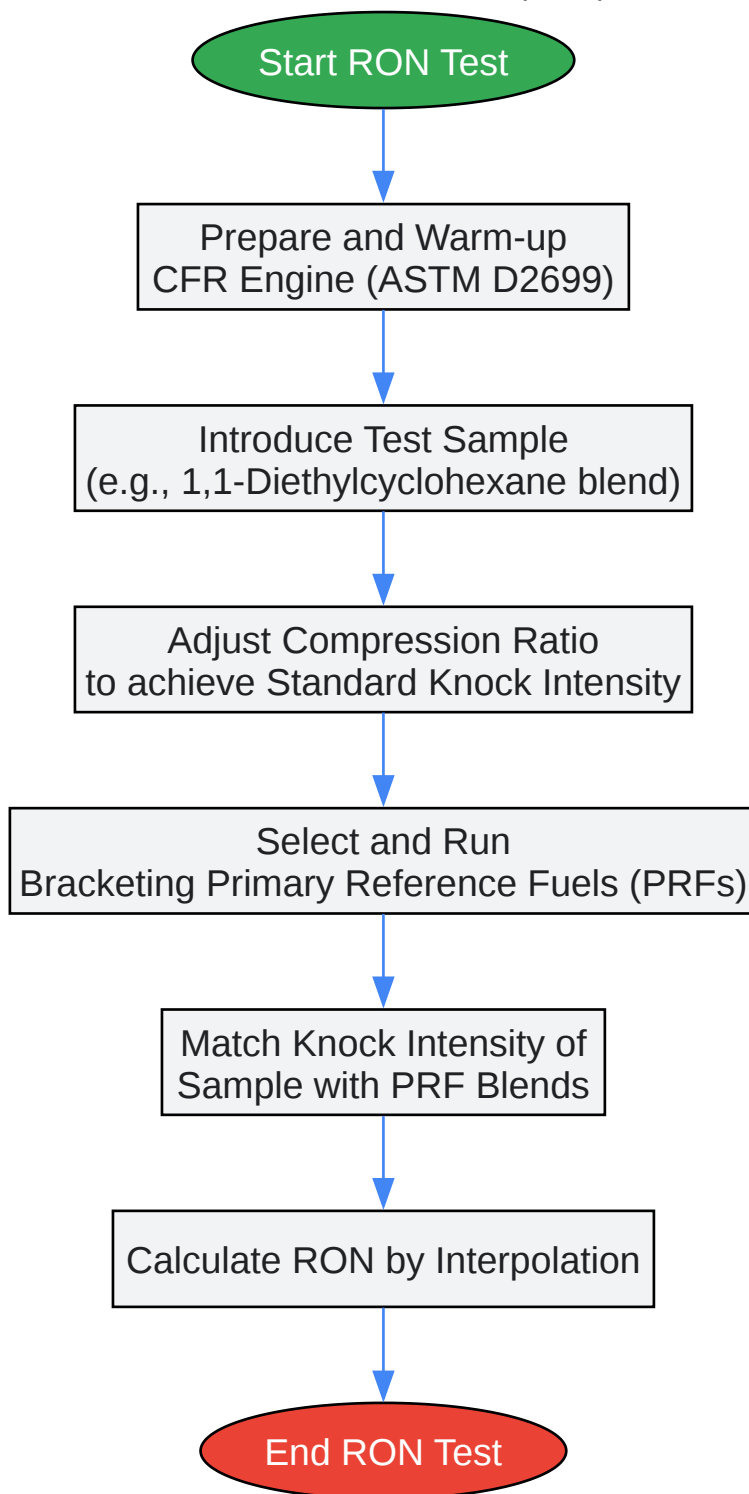
- Engine Preparation: Start and warm up the CFR engine to the specified, stable operating conditions.
- Sample Introduction: Introduce the test sample (**1,1-diethylcyclohexane** or a blend) into the engine.
- Ignition Delay Measurement: Adjust the compression ratio to produce a specific ignition delay (the time between fuel injection and ignition).

- Reference Fuel Bracketing:
 - Operate the engine on a blend of n-hexadecane and HMN.
 - Adjust the blend composition to find two reference fuel blends that bracket the compression ratio of the test sample for the same ignition delay.
- Cetane Number Calculation: The Cetane Number of the sample is determined by interpolation of the handwheel readings (which correspond to the compression ratio) of the sample and the two bracketing reference fuel blends.

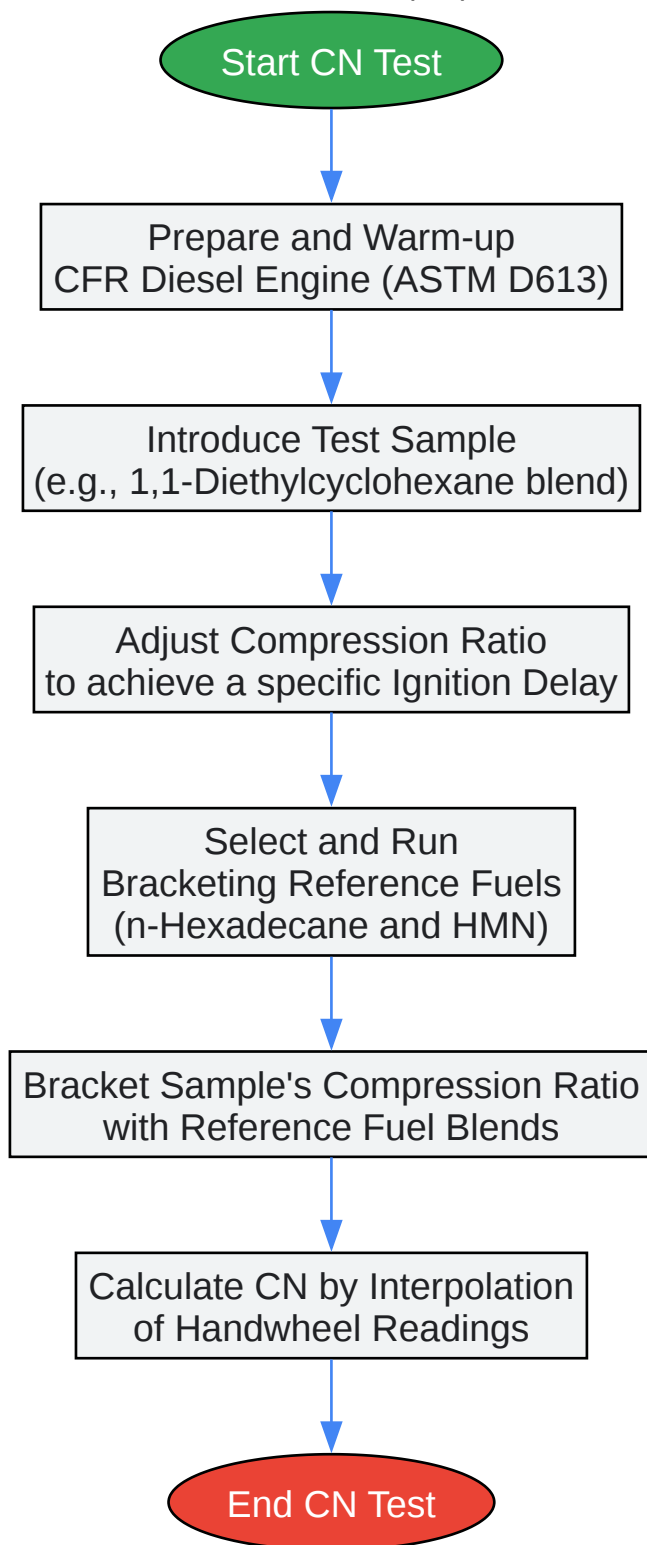
Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Workflow for Research Octane Number (RON) Determination



Workflow for Cetane Number (CN) Determination

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References

- 1. 1,1-Diethylcyclohexane | C₁₀H₂₀ | CID 12644944 - PubChem [pubchem.ncbi.nlm.nih.gov]
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